Penethamate hydriodide

Catalog No.
S3345647
CAS No.
7778-19-0
M.F
C22H32IN3O4S
M. Wt
561.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Penethamate hydriodide

CAS Number

7778-19-0

Product Name

Penethamate hydriodide

IUPAC Name

2-(diethylamino)ethyl (2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;hydroiodide

Molecular Formula

C22H32IN3O4S

Molecular Weight

561.5 g/mol

InChI

InChI=1S/C22H31N3O4S.HI/c1-5-24(6-2)12-13-29-21(28)18-22(3,4)30-20-17(19(27)25(18)20)23-16(26)14-15-10-8-7-9-11-15;/h7-11,17-18,20H,5-6,12-14H2,1-4H3,(H,23,26);1H/t17-,18+,20-;/m1./s1

InChI Key

XWRCFDRXQPRCCO-FLQNVMKHSA-N

SMILES

Array

Canonical SMILES

CCN(CC)CCOC(=O)C1C(SC2N1C(=O)C2NC(=O)CC3=CC=CC=C3)(C)C.I

Isomeric SMILES

CCN(CC)CCOC(=O)[C@H]1C(S[C@H]2N1C(=O)[C@H]2NC(=O)CC3=CC=CC=C3)(C)C.I

Penethamate hydriodide (CAS 7778-19-0) is a diethylaminoethyl ester prodrug of benzylpenicillin (Penicillin G), formulated as a hydriodide salt [1]. It is a highly lipophilic, weakly basic antimicrobial agent primarily procured for veterinary medicine, specifically for the systemic treatment of bovine mastitis [2]. Unlike standard penicillin salts, penethamate is designed to exploit physiological pH gradients, enabling efficient transport across biological membranes [3]. Its procurement is driven by its unique pharmacokinetic profile, which allows it to achieve exceptionally high concentrations of active benzylpenicillin in target tissues following intramuscular injection, making it a critical active pharmaceutical ingredient (API) for specialized veterinary formulations [1].

Substituting penethamate hydriodide with standard benzylpenicillin salts (e.g., sodium or potassium) or procaine penicillin G for systemic administration fails due to fundamental differences in lipophilicity and ionization[1]. Standard penicillins are weak acids (pKa ~2.8) that remain highly ionized in blood plasma (pH 7.2–7.4), severely restricting their ability to cross the lipid-rich blood-milk barrier [2]. Consequently, systemic administration of these generic alternatives results in sub-therapeutic concentrations in the mammary gland [3]. Penethamate hydriodide, as a lipophilic weak base (pKa 8.4), remains largely un-ionized in plasma, allowing it to rapidly diffuse into the udder where it hydrolyzes into active benzylpenicillin and becomes "ion-trapped" in the acidic milk environment (pH 6.6–6.8) [2]. Substituting penethamate with standard penicillins necessitates intramammary infusion to achieve local efficacy, which introduces risks of ascending infections and uneven drug distribution [1].

Blood-Milk Barrier Penetration via Ion Trapping

Penethamate hydriodide is specifically engineered to overcome the blood-milk barrier, a major limitation for standard penicillins. As a weak base with a pKa of 8.4, penethamate remains predominantly un-ionized in blood plasma (pH 7.2–7.4), facilitating rapid diffusion across lipid membranes[1]. In contrast, standard benzylpenicillin is a weak acid (pKa 2.8) that is highly ionized in plasma, resulting in poor tissue penetration [1]. Once penethamate enters the udder, it hydrolyzes into benzylpenicillin. Because milk has a lower pH (6.6–6.8), the newly formed benzylpenicillin becomes ionized and is trapped within the mammary gland, achieving targeted therapeutic concentrations [1].

Evidence DimensionpKa and Ionization State in Plasma vs. Milk
Target Compound DataPenethamate hydriodide (pKa 8.4, weak base, highly lipophilic)
Comparator Or BaselineBenzylpenicillin (pKa 2.8, weak acid, highly ionized)
Quantified DifferencePenethamate crosses the pH gradient into milk and hydrolyzes to benzylpenicillin, which is trapped (pKa 2.8), achieving milk concentrations unattainable by systemic benzylpenicillin alone.
ConditionsPhysiological pH gradient between bovine plasma (pH 7.2-7.4) and milk (pH 6.6-6.8)

Justifies the procurement of the ester prodrug for systemic formulations targeting localized tissue infections that standard penicillins cannot reach.

In Vivo Bacteriological Cure Rates

The superior tissue penetration of penethamate hydriodide directly translates to higher bacteriological efficacy compared to other systemic penicillins. In a controlled study of lactating cows with subclinical staphylococcal mastitis, a four-day intramuscular treatment regimen with penethamate hydriodide eliminated infections in 68.8% of quarters infected with penicillin G-sensitive staphylococci[1]. In contrast, an equivalent systemic regimen using procaine penicillin G achieved a cure rate of only 56.5% [1]. The enhanced efficacy of penethamate is attributed to the significantly higher milk drug concentrations achieved by the prodrug compared to the parent drug [1].

Evidence DimensionBacteriological cure rate for subclinical staphylococcal mastitis
Target Compound DataPenethamate hydriodide (68.8% cure rate)
Comparator Or BaselineProcaine penicillin G (56.5% cure rate)
Quantified DifferencePenethamate hydriodide demonstrated a 12.3% absolute increase in bacteriological cure rate over procaine penicillin G.
Conditions4 daily intramuscular treatments in lactating cows with penicillin G-sensitive Staphylococcus aureus

Provides direct clinical evidence that the prodrug's enhanced tissue penetration translates to superior bacteriological clearance, driving veterinary formulary selection.

Formulation Stability and Vehicle Dependency

The chemical stability of penethamate hydriodide is highly dependent on its formulation vehicle, which dictates procurement and manufacturing strategies. Because penethamate acts as a prodrug that readily hydrolyzes into benzylpenicillin and diethylaminoethanol, traditional formulations are supplied as a sterile powder for reconstitution with water immediately prior to use to prevent premature degradation [1]. However, advanced ready-to-use injectable formulations require suspending penethamate hydriodide in specific non-aqueous oily vehicles (such as triacetin) to achieve long-term chemical stability on storage, a property that is highly specific to penethamate and not observed when substituting with procaine penicillin in the same vehicle [1].

Evidence DimensionChemical stability in non-aqueous oily vehicles
Target Compound DataPenethamate hydriodide in triacetin (chemically stable on long-term storage)
Comparator Or BaselineProcaine penicillin in triacetin (chemically unstable on storage)
Quantified DifferencePenethamate maintains long-term stability in specific oily vehicles, whereas equivalent formulations using procaine penicillin degrade.
ConditionsStorage of ready-to-use veterinary injectable suspensions

Allows manufacturers to procure penethamate for the development of stable, ready-to-use non-aqueous injectables, avoiding the need for end-user reconstitution.

Systemic Veterinary Formulations for Bovine Mastitis

Penethamate hydriodide is the right choice for manufacturing intramuscular injectables that require high mammary gland penetration without the contamination risks associated with intramammary infusions [1].

Ready-to-Use Non-Aqueous Injectable Suspensions

Penethamate is the preferred API for formulating long-acting, ready-to-use veterinary suspensions in oily vehicles (like triacetin), where standard procaine penicillin exhibits chemical instability [2].

Targeted Prodrug Delivery Systems

Penethamate serves as a benchmark model for designing lipophilic ester prodrugs that utilize pH-dependent 'ion trapping' to target specific physiological compartments, exploiting the pH gradient between blood plasma and target tissues [2].

XLogP3

2.9

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

561.11583 Da

Monoisotopic Mass

561.11583 Da

Heavy Atom Count

31

UNII

GA14AS9QOK

Related CAS

3689-73-4 (Parent)

Dates

Last modified: 07-26-2023

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